![molecular formula C10H11ClN2O2 B3077214 Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate CAS No. 1044770-40-2](/img/structure/B3077214.png)
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H11ClN2O2 . It is used in various fields of research and has a molecular weight of 226.66 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate is 1S/C10H11ClN2O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate is a solid or semi-solid or lump or liquid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Antimicrobial Agents :Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate and its derivatives have been synthesized and evaluated for their antimicrobial activities. For example, El-Kerdawy et al. (1990) reported the synthesis of certain mercapto- and aminopyrimidine derivatives as potential antimicrobial agents using a similar compound. These compounds showed activity against pathogenic microorganisms, indicating their potential in antimicrobial therapy (El-Kerdawy et al., 1990).
Development of Pain and Inflammation Modulators :Compounds derived from ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate have shown analgesic, anti-inflammatory, and immunosuppressive activities in pharmacological examinations. Malinka et al. (1989) synthesized derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, demonstrating their potential in the treatment of pain and inflammation-related disorders (Malinka et al., 1989).
Role in Cancer Research :Derivatives of ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate have been explored in cancer research, particularly in the study of cytotoxicity against various cancer cell lines. Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives and evaluated their cytotoxic activity, contributing to the understanding of these compounds in cancer treatment (Stolarczyk et al., 2018).
Contributions to Organic Chemistry :This compound has been instrumental in advancing organic synthesis techniques. For instance, Regan et al. (2012) reported a facile synthesis method for 5-halopyrimidine-4-carboxylic acid esters, demonstrating the versatility of ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate in organic synthesis (Regan et al., 2012).
Exploration of Novel Heterocyclic Systems :The compound has also been used in the synthesis of new heterocyclic systems, contributing to the expansion of chemical libraries. Tumkyavichyus (1996) reported the synthesis of novel ethyl 3, 4-dihydro-7-methylthio-5H-1-thia-3, 5, 6, 8-tetraazaacenaphthylene-2-carboxylates, showcasing its role in creating new molecular structures (Tumkyavichyus, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSRPYXFKHJLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167615 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate | |
CAS RN |
1044770-40-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044770-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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